molecular formula C5H8O3 B124175 3-Oxopentanoic acid CAS No. 10191-25-0

3-Oxopentanoic acid

Cat. No.: B124175
CAS No.: 10191-25-0
M. Wt: 116.11 g/mol
InChI Key: FHSUFDYFOHSYHI-UHFFFAOYSA-N
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Description

3-Oxopentanoic acid, also known as 3-oxovaleric acid, is a five-carbon ketone body. It is produced from odd carbon fatty acids in the liver and can rapidly enter the brain. Unlike four-carbon ketone bodies, this compound is anaplerotic, meaning it can replenish the pool of tricarboxylic acid cycle intermediates .

Scientific Research Applications

3-Oxopentanoic acid has numerous applications in scientific research:

Mechanism of Action

Target of Action

3-Oxopentanoic acid, also known as beta-ketopentanoate, is a 5-carbon ketone body . It is primarily targeted towards the Tricarboxylic Acid (TCA) cycle intermediates . Additionally, it has been suggested that this compound derivatives may act as potential succinate dehydrogenase inhibitors .

Mode of Action

This compound is synthesized from odd carbon fatty acids in the liver . It rapidly enters the brain and interacts with its targets . As an anaplerotic compound, it refills the pool of TCA cycle intermediates . This means it replenishes the cycle with intermediates that have been depleted, thus maintaining the cycle’s function.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the TCA cycle . By refilling the pool of TCA cycle intermediates, it ensures the continuous operation of the cycle, which is crucial for energy production in cells .

Pharmacokinetics

It is known that it is rapidly synthesized in the liver from odd carbon fatty acids and quickly enters the brain . This suggests that it may have good bioavailability, but further studies are needed to confirm this.

Result of Action

The primary result of this compound’s action is the maintenance of the TCA cycle. By refilling the pool of TCA cycle intermediates, it ensures the continuous operation of the cycle, which is crucial for energy production in cells .

Action Environment

The action of this compound is influenced by the metabolic state of the body, particularly the liver, where it is synthesized . Environmental factors that affect liver function, such as diet and exposure to toxins, could potentially influence the synthesis and action of this compound.

Safety and Hazards

When handling 3-Oxopentanoic acid, it is advised to avoid all personal contact, including inhalation . Protective clothing should be worn when there is a risk of exposure . The compound should be used in a well-ventilated area and contact with moisture should be avoided . When handling, eating, drinking, or smoking should be avoided . Containers should be kept securely sealed when not in use .

Biochemical Analysis

Biochemical Properties

3-Oxopentanoic acid plays a significant role in biochemical reactions. It is involved in the metabolism of odd carbon fatty acids

Cellular Effects

It is known to rapidly enter the brain after being produced in the liver , suggesting it may influence cell function in the brain

Molecular Mechanism

It is known to be involved in the replenishment of TCA cycle intermediates

Metabolic Pathways

This compound is involved in the metabolism of odd carbon fatty acids . It is known to refill the pool of TCA cycle intermediates , suggesting it interacts with enzymes or cofactors involved in this pathway

Transport and Distribution

This compound is produced in the liver and rapidly enters the brain , suggesting it is transported and distributed within cells and tissues

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Oxopentanoic acid can be synthesized through various methods. One common approach involves the oxidation of 3-pentanol using an oxidizing agent such as potassium permanganate or chromium trioxide. Another method includes the hydrolysis of this compound methyl ester under acidic or basic conditions .

Industrial Production Methods: In industrial settings, this compound is often produced via the oxidation of 3-pentanol or through the hydrolysis of its esters. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to produce this compound derivatives.

    Reduction: It can be reduced to form 3-pentanol.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products:

Comparison with Similar Compounds

  • 3-Oxovaleric acid
  • 3-Ketovaleric acid
  • 3-Oxopentanoate

Comparison: 3-Oxopentanoic acid is unique due to its anaplerotic properties, which allow it to replenish tricarboxylic acid cycle intermediates. This distinguishes it from other ketone bodies that do not have this capability. Additionally, its ability to rapidly enter the brain and influence metabolic pathways sets it apart from other similar compounds .

Properties

IUPAC Name

3-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-2-4(6)3-5(7)8/h2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSUFDYFOHSYHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50331432
Record name 3-Oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50331432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10191-25-0
Record name 3-Oxopentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10191-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxovaleric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010191250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50331432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-OXOVALERIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/090PW368EP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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